Niphatesine C

Description

Discovery and Isolation from Marine Organisms

Niphatesine C was first identified and isolated from the Okinawan marine sponge Niphates sp. rsc.org These sponges, belonging to the order Haplosclerida, are known to be a rich source of 3-alkylpyridine and 3-alkylpyridinium compounds. researchgate.netresearchgate.net The isolation of this compound, along with its congeners Niphatesine A, B, and D, was the result of chemical investigations into the secondary metabolites produced by this marine organism. researchgate.net The process typically involves extraction of the sponge tissue with solvents, followed by various chromatographic techniques to separate and purify the individual compounds.

Chemical Classification and Context as a Pyridine (B92270) Alkaloid

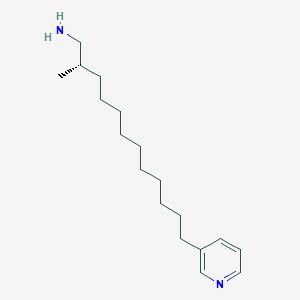

Chemically, this compound is classified as a pyridine alkaloid. ebin.pub Its core structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Attached to this ring is an alkyl side chain. nih.gov The specific arrangement of atoms and the presence of a chiral center in this compound give it a unique three-dimensional structure. smolecule.com The absolute configuration of the naturally occurring this compound has been determined to be (S). rsc.org It is one of several related compounds, including Niphatesines A-H, that have been isolated from Niphates species. rsc.orgresearchgate.net

| Property | Description |

| Chemical Formula | C18H32N2 |

| Compound Type | Pyridine Alkaloid |

| Natural Source | Marine Sponge Niphates sp. |

| Chirality | (S)-enantiomer |

| Core Structure | 3-alkylpyridine |

Overview of Research Significance

The significance of this compound in research stems primarily from its biological activity. Studies have shown that this compound and its related compounds exhibit interesting antimicrobial and cytotoxic properties. rsc.org For instance, the niphatesines have demonstrated potent antineoplastic (anti-cancer) activity. researchgate.netvliz.be This has made them attractive targets for total synthesis, a process where chemists create the molecule in the laboratory from simpler starting materials. rsc.orgresearchgate.netnih.gov Successful synthesis not only confirms the structure of the natural product but also allows for the production of larger quantities for further biological evaluation and the creation of analogues with potentially improved properties. nih.govacs.org The study of compounds like this compound contributes to our understanding of the chemical diversity of marine life and provides leads for the development of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C18H32N2 |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(2S)-2-methyl-12-pyridin-3-yldodecan-1-amine |

InChI |

InChI=1S/C18H32N2/c1-17(15-19)11-8-6-4-2-3-5-7-9-12-18-13-10-14-20-16-18/h10,13-14,16-17H,2-9,11-12,15,19H2,1H3/t17-/m0/s1 |

InChI Key |

QYXCWYZMUHQCCD-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@@H](CCCCCCCCCCC1=CN=CC=C1)CN |

Canonical SMILES |

CC(CCCCCCCCCCC1=CN=CC=C1)CN |

Synonyms |

niphatesine C |

Origin of Product |

United States |

Structural Characterization and Elucidation of Niphatesine C

Advanced Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the atomic connectivity of Niphatesine C. The spectroscopic data for the synthetic compound, which was found to be in full agreement with the natural product, confirmed the structure. rsc.org It was noted that the ¹H and ¹³C NMR spectra of the natural isolate were reported for its trifluoroacetate (B77799) salt. rsc.org

¹H NMR Data: Analysis of the proton NMR spectrum allows for the identification of the various hydrogen environments within the molecule. The spectrum of this compound shows characteristic signals for a 3-substituted pyridine (B92270) ring and a long aliphatic chain with a terminal amine and a methyl group at a chiral center. rsc.org

¹³C NMR Data: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org The spectrum for this compound, recorded in deuterated methanol (B129727) with trifluoroacetic acid, shows distinct signals corresponding to the pyridine ring carbons, the carbons of the long alkyl chain, and the terminal aminomethyl and methyl groups. rsc.org

Table 1: ¹³C NMR Spectroscopic Data for this compound (Recorded in CD₃OD-CF₃CO₂D) rsc.org

| Carbon Position | Chemical Shift (δ) in ppm | Multiplicity |

| C-2 | 142.1 | d |

| C-3 | 144.9 | s |

| C-4 | 147.8 | d |

| C-5 | 128.3 | d |

| C-6 | 140.3 | d |

| C-17 | 32.9 | d |

| C-18 | 46.5 | t |

| CH₃ | 17.3 | q |

| Aliphatic Chain (t) | 35.0, 33.5, 31.6, 30.7, 30.63, 30.60, 30.55, 30.4, 30.1, 27.7 | t |

d = doublet, s = singlet, t = triplet, q = quartet

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound and to gain further structural insights through fragmentation analysis. rsc.org Electron Ionization (EI) mass spectrometry, coupled with Gas Chromatography (GC-MS), provided a characteristic fragmentation pattern that supported the proposed structure. rsc.org The molecular ion peak [M]⁺ was observed at an m/z of 276, which corresponds to the calculated mass for the molecular formula C₁₈H₃₂N₂. rsc.org

Table 2: Key GC-MS (EI) Fragmentation Data for this compound rsc.org

| m/z | Relative Intensity (%) | Putative Fragment |

| 276 | - | [M]⁺ |

| 247 | 39 | [M - C₂H₅]⁺ |

| 106 | 93 | [Pyridine-CH₂]⁺ |

| 93 | 100 | [Pyridine]⁺ |

Data corresponds to the synthetic compound, consistent with the natural product.

Vibrational and electronic spectroscopy provided complementary information regarding the functional groups and conjugated systems within this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. nih.gov While specific IR data for the final this compound compound is not detailed in primary reports, the experimental procedures for its synthesis and characterization confirm the use of FTIR spectrometers, indicating its role in monitoring the transformation of functional groups throughout the synthetic process. rsc.orguni-heidelberg.de

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to probe electronic transitions, particularly in molecules with conjugated systems. researchgate.net The 3-substituted pyridine moiety in this compound constitutes the primary chromophore responsible for UV absorption. researchgate.net The UV spectrum for this class of compounds typically shows a maximum absorbance (λmax) around 267 nm. researchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation

Determination of Absolute Configuration

A crucial aspect of the structural elucidation of this compound was determining its three-dimensional structure, specifically the absolute configuration of its single chiral center.

The absolute configuration of natural this compound was definitively established as (S) through the comparison of its chiroptical properties with those of synthetically prepared enantiomers. rsc.orgrsc.org Researchers found that the natural product was dextrorotatory (showed a positive optical rotation). rsc.org When the (S)-enantiomer of this compound was synthesized, it also exhibited dextrorotatory optical rotation, while the corresponding (R)-enantiomer was levorotatory. rsc.org This direct comparison confirmed that the naturally occurring alkaloid possesses the (S) configuration. rsc.org

The assignment of the (S) configuration was further solidified through stereochemical correlation during its total synthesis. rsc.org The enantioselective synthesis began with starting materials of known absolute configuration. rsc.org Specifically, the synthesis involved the acylation of a nonracemic thiophene (B33073) precursor, whose stereochemistry was previously established. rsc.orgrsc.org By carrying out a series of chemical transformations that did not affect the chiral center, the known configuration of the starting material was directly correlated to the final product, this compound. rsc.orgrsc.org This synthetic strategy provided unambiguous proof of the (S) configuration of the natural alkaloid.

Chemical Synthesis and Analog Development of Niphatesine C

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of Niphatesine C reveals several strategic disconnections that have guided the development of various synthetic routes. A primary disconnection simplifies the molecule into a pyridine (B92270) core and a long alkyl side chain. researchgate.net This approach suggests a convergent strategy where the two key fragments are synthesized separately and then coupled together.

A common retrosynthetic pathway involves disconnecting the bond between the pyridine ring and the alkyl side chain. This leads to a pyridyl precursor, such as 3-iodopyridine (B74083), and a functionalized long-chain alkane or alkyne. nih.govvdoc.pub The terminal functional group on the side chain, typically a protected amine or a precursor to it, represents another point for disconnection. doi.orgepdf.pub This strategy allows for the late-stage introduction of the nitrogen-containing moiety, offering flexibility in the synthesis of analogs with varied terminal groups. nih.gov

Another key consideration in the retrosynthesis is the stereocenter on the alkyl side chain. smolecule.com Strategies often involve the use of chiral pool starting materials or the application of asymmetric synthesis techniques to establish the desired stereochemistry early in the synthesis of the side-chain fragment. rsc.org

Total Synthesis Methodologies

Several methodologies have been successfully employed for the total synthesis of this compound, reflecting a range of strategic choices in bond formation and assembly of the molecular framework.

A highly effective and frequently utilized method for the total synthesis of this compound and its analogs involves the Sonogashira cross-coupling reaction as a pivotal step. nih.govmdpi.com This palladium- and copper-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com

In a typical synthesis, commercially available 3-iodopyridine is coupled with a long-chain terminal alkyne, such as undec-10-yn-1-ol. nih.govresearchgate.net This reaction, catalyzed by systems like dichlorobis(triphenylphosphine)palladium(II) and copper(I) bromide, serves to construct the fundamental carbon skeleton of the molecule. mdpi.com The resulting pyridylalkynol can then be subjected to further transformations, including hydrogenation of the triple bond and functional group manipulations at the terminus of the side chain, to afford this compound. nih.govacs.org This approach is valued for its efficiency and the commercial availability of the starting materials. smolecule.comnih.gov

The Sonogashira reaction has also been instrumental in the synthesis of various this compound analogs, where different aryl iodides or terminal alkynes are employed to introduce structural diversity. nih.gov

Palladium-catalyzed reactions, beyond the Sonogashira coupling, have played a crucial role in the synthesis of this compound and related pyridine alkaloids. researchgate.netacs.org One notable strategy involves a palladium-catalyzed cross-coupling of 3-iodopyridine with long-chain 1,ω-dienes and a nitrogen nucleophile, such as a benzylic amine or tosylamide. researchgate.netacs.orgresearchgate.net

This complex transformation proceeds through a cascade of elementary steps:

Oxidative addition of the 3-iodopyridine to a Pd(0) catalyst. researchgate.netacs.org

Carbopalladation of the least sterically hindered double bond of the diene. researchgate.netacs.org

A palladium migration or "walking" process along the carbon chain. acs.org

Finally, a π-allylpalladium intermediate is intercepted by the nitrogen nucleophile, which leads to the formation of the desired carbon-nitrogen bond and regeneration of the Pd(0) catalyst. acs.org

Subsequent hydrogenation and deprotection steps then yield the target this compound. acs.org This methodology provides a novel and convergent route to the core structure of this compound and has also been applied to the synthesis of other related alkaloids like theonelladins C and D, and xestamine D. researchgate.netacs.org

A prominent convergent synthesis involves the acylation of a nonracemic thiophene (B33073) derivative. smolecule.comrsc.org The thiophene acts as a masked precursor to the alkyl side chain. Following acylation, reductive desulfurization and subsequent functional group transformations lead to the formation of both enantiomers of this compound. smolecule.comrsc.org This method is particularly valuable for establishing the absolute configuration of the natural product. rsc.org

Another convergent approach, as previously mentioned, is the palladium-catalyzed three-component coupling reaction developed by Larock, which brings together 3-iodopyridine, a diene, and an amine in a single step to rapidly assemble the core structure. vdoc.pub These convergent strategies highlight the efficiency and modularity that can be achieved in the synthesis of complex natural products.

Palladium-Catalyzed Cyclization and Coupling Reactions

Enantioselective Synthesis Investigations

The presence of a chiral center in the side chain of this compound has necessitated investigations into enantioselective synthetic methods to access specific stereoisomers. smolecule.com The absolute configuration of the naturally occurring this compound has been established as (S). rsc.org

One of the key approaches to the enantioselective synthesis of this compound involves a convergent strategy starting from nonracemic thiophenes. rsc.orgresearchgate.net By acylating enantiomerically enriched thiophene precursors, it is possible to prepare both the (S) and (R) enantiomers of this compound. rsc.org This method not only provides access to both stereoisomers but also allows for the unambiguous assignment of the absolute configuration of the natural product by comparing the optical rotation of the synthetic and natural samples. rsc.org

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a significant area of research, driven by the desire to understand the structure-activity relationship and to develop new compounds with potentially enhanced or novel biological activities. smolecule.comnih.gov

A primary strategy for creating analogs involves modifying the terminal functional group of the alkyl side chain. nih.gov By employing the Sonogashira coupling of 3-iodopyridine with various undec-10-yn-1-ol or undec-10-ynoic acid derivatives, a range of terminal functionalities can be introduced. nih.gov

Furthermore, variations have been introduced in the heterocyclic core of the molecule. nih.gov By replacing the pyridine ring with other aromatic systems, researchers have explored how changes to the heterocyclic component impact the biological profile of the resulting compounds. These synthetic efforts have led to a library of this compound analogs that have been screened for antimicrobial and cytotoxic activities. nih.govnih.gov For instance, northis compound, an analog, was synthesized alongside this compound using a Sonogashira coupling approach. nih.govresearchgate.netuni-muenchen.de

Targeted Structural Modifications

The development of this compound analogs has focused on systematic modifications of its core structure, including the heterocyclic ring, the length and functionality of the alkyl side chain, and the terminal nitrogen-containing group. nih.govresearchgate.net These modifications are crucial for understanding the structural requirements for biological activity.

One common modification involves changing the functional group at the end of the alkyl chain. The natural Niphatesines feature groups like amino (NH2), N-methoxylamine (NHOMe), or an oxime methyl ether (=NOMe). uni-heidelberg.dedoi.org Synthetic efforts have explored replacing these with other functionalities to probe their influence on activity.

The table below summarizes some of the known structural variations within the niphatesine and related ikimine families of alkaloids. uni-heidelberg.de

| Compound | R1 | R2 | R3 | n | Terminal Group |

| This compound | H | H | Me | 8 | H, NH2 |

| Niphatesine D | H | Me | H | 8 | H, NH2 |

| Niphatesine G | H | H | Me | 9 | =NOMe |

| Ikimine A | H | H | Me | 8 | =NOMe |

| Ikimine B | H | Me | H | 8 | =NOMe |

| Ikimine C | H | H | H | 9 | H, NHOMe |

Table showing structural modifications of Niphatesine and Ikimine alkaloids. uni-heidelberg.de

Preparation of Northis compound and Related Pyridine Alkaloids

A highly efficient method for the synthesis of this compound and its close analog, Northis compound, relies on the Sonogashira cross-coupling reaction as the key step. mdpi.comnih.govresearchgate.net This palladium-copper co-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. mdpi.com

The total synthesis starts from commercially available materials, 3-iodopyridine and undec-10-yn-1-ol. nih.gov The Sonogashira reaction couples these two building blocks. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex, such as di-chloro-bis(triphenylphosphine)palladium(II), with a copper(I) co-catalyst like copper bromide. mdpi.com This key step constructs the fundamental carbon skeleton of the target molecules. nih.gov Subsequent chemical transformations convert the terminal hydroxyl group of the undec-10-yn-1-ol moiety into the desired nitrogen-containing functional group found in this compound and Northis compound. nih.gov

This synthetic route is valued for its efficiency and brevity, allowing for the creation of various related pyridine alkaloids by simply varying the starting materials. nih.govnih.gov For instance, employing different aryl iodides or terminal alkynes can lead to a diverse library of analogs. nih.gov

Structure-Activity Relationship (SAR) Guided Analog Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. nih.gov For this compound and its analogs, SAR studies have been crucial in identifying the structural features responsible for their antimicrobial and cytotoxic properties. researchgate.netnih.gov

This compound and related pyridine alkaloids are characterized by a polar pyridine head and a long, lipophilic alkyl side chain, which are key features for their interesting antimicrobial activities. nih.govresearchgate.net Research has shown that both the nature of the heterocyclic ring and the terminal functional group on the side chain significantly influence biological outcomes. nih.gov

The design of new analogs is guided by these SAR insights. For example, by synthesizing compounds with different heterocyclic cores (beyond pyridine) or varied terminal groups, chemists can systematically probe the electronic and steric requirements for activity. nih.govnih.gov The evaluation of these analogs in biological assays, such as antimicrobial and cytotoxicity tests, provides feedback for designing the next generation of compounds. nih.govresearchgate.netnih.gov

Biosynthetic Pathways and Precursor Studies of Niphatesine C

Proposed Biogenetic Hypotheses within Marine Sponges

The biosynthesis of 3-alkylpyridine alkaloids, including Niphatesine C, is hypothesized to originate from simple, fundamental building blocks. One of the foundational biogenetic proposals, initially conceived for the related manzamine alkaloids, suggests a condensation reaction involving ammonia, a C10 dialdehyde (B1249045), and a C3 acrolein equivalent. doi.org This pathway leads to the formation of relatively simple bis-dihydropyridinium cycles, which are considered the precursors to more complex structures. doi.org

For simpler monomeric 3-alkylpyridines like the niphatesines, the hypothesis centers on the formation of a 3-substituted pyridine (B92270) ring from acyclic precursors. A key proposed intermediate in the formation of many related macrocyclic marine alkaloids is the 3-alkyl 1,6-dihydropyridine species. researchgate.net These unstable dihydropyridines are thought to be derived from 3-alkyl-dihydropyridinium salts, which can be formed from common metabolic intermediates. doi.orgresearchgate.net This general framework suggests that this compound is not formed through a modification of a pre-existing pyridine ring like nicotinic acid, but rather constructed from smaller, non-cyclic precursors.

Role of Symbiotic Microorganisms in Biosynthesis

A prevalent hypothesis in the field of marine natural products is that many complex secondary metabolites are not produced by the sponge itself, but by its associated symbiotic microorganisms. nih.govfrontiersin.org Sponges host a vast and diverse community of bacteria, archaea, and fungi, and these symbionts are known to possess sophisticated biosynthetic machinery capable of producing a wide array of bioactive compounds. frontiersin.orgresearchgate.net

While the specific organism responsible for this compound production has not been definitively isolated, the "symbiont hypothesis" is strongly considered. frontiersin.org The production of many sponge-derived alkaloids is often attributed to these microbial partners. nih.gov This is partly because the sponge cells themselves may lack the specific enzymatic pathways required for such complex syntheses, whereas bacteria and fungi are well-known producers of alkaloids and polyketides. frontiersin.orgresearchgate.net Therefore, it is plausible that this compound is synthesized by a microbial symbiont residing within the tissues of the Niphates sponge, which then accumulates the compound.

Identification of Metabolic Precursors (e.g., Fatty Acid Metabolism, Aminopentadienal Derivatives)

Detailed biogenetic hypotheses point toward precursors derived from primary metabolic pathways, particularly fatty acid metabolism. acs.orgnih.gov A compelling and specific pathway has been proposed that directly links fatty acid degradation products to the formation of the 3-alkylpyridine scaffold. acs.org

This hypothesis focuses on the chemistry of aminopentadienal derivatives as key intermediates. acs.org These reactive molecules are thought to be formed from the condensation of two main components:

Malondialdehyde : A three-carbon dialdehyde that is a natural product of fatty acid metabolism and lipid peroxidation.

Long-chain aminodialdehydes : These are proposed to derive from the metabolism of long-chain fatty acids. acs.org

The resulting aminopentadienal derivative possesses the necessary components to cyclize and form the 3-alkylpyridine ring system of this compound. This proposed pathway provides a logical and chemically plausible route from common metabolic pools to the final alkaloid structure, suggesting that the long alkyl side chain of this compound originates directly from a fatty acid precursor. acs.org

| Precursor/Intermediate | Proposed Origin/Role | Reference |

|---|---|---|

| Fatty Acids | Ultimate source of the long alkyl side chain and carbon backbone for other precursors. | acs.orgnih.gov |

| Malondialdehyde | A C3 building block derived from fatty acid metabolism; forms part of the pyridine ring. | acs.org |

| Long-Chain Aminodialdehydes | Derived from fatty acids; condenses with malondialdehyde. | acs.org |

| Aminopentadienal Derivatives | Key reactive intermediate formed from the condensation of the above precursors. | acs.org |

| 3-Alkyl-dihydropyridiniums | Direct acyclic precursors that cyclize to form the pyridine ring structure. | doi.org |

Putative Enzymatic Machinery Involved in Pyridine Alkaloid Formation

While the specific enzymes that catalyze the biosynthesis of this compound have not been isolated and characterized, the proposed biosynthetic pathways allow for informed speculation about the types of enzymatic machinery involved. The construction of the molecule from fatty acid-derived precursors would necessitate a suite of enzymes capable of chain elongation, functional group modification, condensation, and cyclization.

The key putative enzyme classes include:

Fatty Acid Synthases (FAS) or Polyketide Synthases (PKS) : These enzyme complexes are responsible for the biosynthesis of fatty acids and polyketides, respectively. They are the likely candidates for producing the long-chain alkyl precursor that forms the side chain of this compound. nih.govnih.gov

Ligases and Synthases : Enzymes such as CoA ligases would be required to activate the precursor molecules (e.g., fatty acids) for subsequent reactions. mdpi.com

Condensation Enzymes : Specific enzymes would be needed to catalyze the crucial condensation step between precursors like malondialdehyde and a long-chain aminodialdehyde to form the key aminopentadienal intermediate. acs.org

Cyclases : A dedicated cyclase enzyme is hypothesized to be responsible for the ring-closing reaction of the aminopentadienal derivative, which would form the core pyridine structure. mdpi.com

The discovery of new enzymes from marine organisms, including those that catalyze unusual reactions, suggests that the biosynthesis of this compound likely involves a novel enzymatic cassette yet to be discovered. mdpi.comacs.org

| Enzyme Class | Hypothesized Function | Reference |

|---|---|---|

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Synthesis of the long-chain alkyl precursor from simple units like acetyl-CoA and malonyl-CoA. | nih.govnih.gov |

| CoA Ligases | Activation of fatty acid and other precursors into thioesters for downstream reactions. | mdpi.com |

| Condensing Enzymes | Catalysis of the C-C and C-N bond formation between building blocks to create the aminopentadienal intermediate. | acs.org |

| Cyclases / Aromatases | Catalysis of the intramolecular cyclization of the acyclic precursor to form the dihydropyridine (B1217469) ring, followed by aromatization to pyridine. | mdpi.com |

Biological Activities and Mechanistic Investigations of Niphatesine C Excluding Clinical Human Trials

Antimicrobial Activity

Niphatesine C and its structural analogs have demonstrated potential as antimicrobial agents, exhibiting efficacy against both bacteria and fungi in non-clinical studies.

This compound has shown activity primarily against Gram-positive bacteria. Research indicates that alkaloids from the Niphates genus, including the niphatesines, are active against Bacillus subtilis and Staphylococcus aureus nih.gov. The broader class of 3-alkylpyridine alkaloids, to which this compound belongs, is recognized for its antibacterial properties mdpi.com. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the available literature, related compounds such as niphatesines E, F, G, and H have been tested against a panel of Gram-positive bacteria, showing varied levels of inhibition . The antibacterial activity of these related compounds provides insight into the potential spectrum of this compound.

The antifungal potential of this compound has also been reported smolecule.com. Like its antibacterial properties, the primary evidence comes from studies on the broader family of niphatesine alkaloids. Niphatesines E, F, G, and H have demonstrated inhibitory activity against a range of fungi . The synthesis and evaluation of this compound analogues have been pursued to explore and potentially enhance these antifungal effects bioline.org.brjapsonline.com.

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated. However, preliminary investigations into its interactions with biological targets suggest a potential mode of action. It is hypothesized that this compound may function by inhibiting specific enzymes or metabolic pathways that are crucial for the survival of microbial pathogens smolecule.com. The lipophilic nature of the alkylpyridine side chain could facilitate its interaction with and disruption of microbial cell membranes, a common mechanism for this class of alkaloids mdpi.com. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound.

Antifungal Efficacy and Spectrum (in vitro/in vivo non-human)

Antineoplastic and Cytotoxic Potentials (in vitro/in vivo non-human models)

This compound has been identified as a compound with potent antineoplastic and cytotoxic properties in preclinical models.

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has demonstrated significant activity against P388 murine leukemia cells, with a reported IC50 value of 4.5 µg/mL doi.org. This places it within the range of other moderately cytotoxic niphatesine compounds. The antineoplastic activity of niphatesines, including this compound, has been a key driver for their isolation and study nih.gov. The cytotoxic activities of this compound and its closely related analogs against the P388 cell line are summarized in the table below.

| Compound | IC50 (µg/mL) against P388 Murine Leukemia Cells | Reference |

|---|---|---|

| Niphatesine A | 3.0 | doi.org |

| Niphatesine B | 0.72 | doi.org |

| This compound | 4.5 | doi.org |

| Niphatesine D | 0.95 | doi.org |

| Niphatesine G | 7.9 | doi.org |

| Niphatesine H | 1.9 | doi.org |

While this compound exhibits clear cytotoxicity, the specific mechanisms driving this effect, such as the induction of apoptosis or modulation of the cell cycle, have not been extensively detailed in the reviewed literature. Generally, many cytotoxic natural products exert their effects by triggering programmed cell death, or apoptosis, in cancer cells nih.gov. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.gov. However, specific studies demonstrating that this compound induces apoptosis, causes cell cycle arrest, or modulates other specific cellular processes in cancer cells are not prominently available. The potent cytotoxic activity of related marine alkaloids is often attributed to their ability to induce apoptosis, but direct evidence for this compound is pending further investigation nih.gov.

Molecular Mechanisms of Antineoplastic Action

This compound is a 3-alkylpyridine alkaloid that has demonstrated notable antineoplastic and antileukemic properties in preclinical studies. researchgate.netrsc.org The primary molecular mechanism of its antineoplastic action, as indicated by research, is its potent cytotoxic activity against various cancer cell lines. doi.org Investigations have focused on its ability to inhibit the growth of malignant cells, particularly those associated with leukemia.

The cytotoxic effects of this compound and its congeners have been quantified against murine leukemia cell lines, P-388 and L-1210. In these assays, this compound exhibited significant inhibitory concentration (IC₅₀) values, underscoring its potential as a cytotoxic agent. The compound's activity is part of a broader characteristic of 3-alkylpyridine alkaloids, which are frequently identified as cytotoxic constituents of marine sponges. doi.org While the precise downstream pathways triggered by this cytotoxicity are not fully elucidated, the direct impact on cancer cell viability is the most prominent reported aspect of its antineoplastic mechanism.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | P-388 (IC₅₀ µg/mL) | L-1210 (IC₅₀ µg/mL) |

|---|---|---|

| This compound | 4.5 | >10 |

Data sourced from scientific literature. doi.org

Other Noted Biological Interactions and Targets

The broader class of 3-alkylpyridinium (3-AP) compounds, to which this compound belongs, is recognized for its capacity to inhibit various enzymes. doi.orgwikipedia.org For instance, polymeric 3-APs act as potent inhibitors of acetylcholinesterase (AChE), while certain cyclic dimeric structures have been shown to inhibit muscarinic acetylcholine (B1216132) receptors and histone deacetylase. wikipedia.orgmdpi.com

However, specific enzyme inhibition studies focusing exclusively on the monomeric alkaloid this compound are not extensively detailed in the current body of scientific literature. While it belongs to a class of compounds known for such activity, its specific enzymatic targets have not been identified. The bioactivity of 3-AP compounds often correlates with their degree of polymerization, suggesting that polymeric forms may have more pronounced enzyme inhibitory effects compared to monomers like this compound. wikipedia.org

A significant mechanism of action attributed to the 3-alkylpyridinium class of compounds is the disruption and permeabilization of cell membranes. researchgate.net Polymeric 3-APs are known to induce the formation of pores in biological membranes, a characteristic that underpins their cytolytic and cytotoxic effects. researchgate.net This ability to compromise membrane integrity allows for the transfection of DNA into cells and is a key factor in their broad biological activity profile. researchgate.net

Synthetic analogs of 3-alkylpyridine alkaloids have also been shown to directly disrupt the cell membrane, leading to bactericidal outcomes. illinoisstate.edu Although these studies often focus on polymeric or synthetic variants, membrane permeabilization is considered a fundamental mechanism for the compound class. It is therefore plausible that the cytotoxicity observed for this compound is, at least in part, attributable to its interaction with and disruption of the plasma membrane of target cells, a mechanism shared with other amphipathic marine natural products.

Enzyme Inhibition Studies

Comprehensive Structure-Activity Relationship (SAR) Analysis

The 3-alkyl-substituted pyridine (B92270) ring is the conserved structural core of the niphatesine family and is indispensable for their biological activity. While specific SAR studies involving modifications to the pyridine ring of this compound itself have not been reported, the consistent presence of the 3-alkylpyridine scaffold across dozens of bioactive marine alkaloids highlights its critical role. doi.org General studies on pyridine derivatives confirm that the nature and position of substituents on the ring significantly modulate antiproliferative activity. researchgate.net The unsubstituted positions on the this compound pyridine ring (2, 4, 5, and 6) provide a stable, aromatic head group that is essential for its interaction with biological targets.

Structure-activity relationship analyses reveal that both the length of the alkyl side chain and the nature of its terminal functional group are critical determinants of the cytotoxic potency of niphatesine alkaloids.

Impact of Alkyl Side Chain Length: A direct comparison between this compound and Niphatesine D, which differ only by the length of their alkyl side chain (C13 for this compound, C15 for Niphatesine D), demonstrates a clear correlation between chain length and cytotoxicity. Niphatesine D, with its longer C15 chain, exhibits significantly greater potency against P-388 murine leukemia cells (IC₅₀ of 0.95 µg/mL) compared to this compound (IC₅₀ of 4.5 µg/mL). doi.org This suggests that increased lipophilicity conferred by the longer alkyl chain enhances its cytotoxic activity, possibly by facilitating more effective interaction with or insertion into the cancer cell membrane.

Impact of Terminal Functional Group: The terminal functional group on the alkyl chain also profoundly influences bioactivity. This compound possesses a primary amine at the terminus of its side chain. Comparing its activity to other niphatesines with different terminal groups reveals distinct effects. For example, niphatesines with a terminal oxime methyl ether or a methoxyamine group exhibit varied cytotoxic profiles. doi.org This indicates that the chemical properties of the terminal group—such as its polarity, size, and hydrogen-bonding capability—are crucial for molecular recognition and the execution of its biological effect.

Table 2: Structure-Activity Relationship of Niphatesine Alkaloids

| Compound | Alkyl Chain Length | Terminal Functional Group | P-388 (IC₅₀ µg/mL) |

|---|---|---|---|

| This compound | 13 carbons | Amine | 4.5 |

| Niphatesine D | 15 carbons | Amine | 0.95 |

Data sourced from scientific literature. doi.org

Analytical Methodologies for Research and Characterization of Niphatesine C

Advanced Chromatographic Separation Techniques (e.g., RP-HPLC-DAD-ELSD, Flash Chromatography)

The isolation and purification of Niphatesine C and its analogs from crude marine sponge extracts are typically multi-step processes involving various chromatographic methods. These techniques separate the target compound from a multitude of other secondary metabolites.

Flash Chromatography is frequently employed as an initial purification step for the crude or partitioned extract. researchgate.netnih.govresearchgate.net This technique uses a low-to-medium pressure pump to move the solvent through a column packed with a solid stationary phase, commonly silica (B1680970) gel. researchgate.netnih.gov By applying a gradient of solvents with increasing polarity (e.g., from hexane-ethyl acetate (B1210297) to chloroform-methanol), compounds are eluted based on their affinity for the stationary phase. nih.gov This allows for the rapid fractionation of the extract, enriching the fractions containing this compound and related alkaloids before finer purification steps.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique essential for the final purification of this compound. In this method, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. A combination of detectors, such as a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD), provides comprehensive analysis. The DAD scans a range of UV-Vis wavelengths, which is useful for detecting pyridine-containing compounds like this compound that possess a UV chromophore (around 262 nm), while the ELSD is a mass-based detector that is sensitive to all non-volatile analytes, making it suitable for compounds lacking a strong chromophore. universiteitleiden.nlmdpi.comnih.gov A method involving semi-preparative phenylhexyl RP-HPLC-DAD-ELSD has been successfully used to separate various polar alkaloids from the Niphates digitalis sponge. researchgate.netuniversiteitleiden.nlmdpi.com

Below is an interactive table summarizing typical parameters for these chromatographic techniques.

| Parameter | Flash Chromatography | RP-HPLC-DAD-ELSD |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Phenylhexyl or C18 |

| Mobile Phase | Gradient elution, e.g., Hexane-Ethyl Acetate or Chloroform-Methanol | Gradient elution, e.g., Acetonitrile-Water with an additive like Trifluoroacetic Acid (TFA) |

| Detection | Thin-Layer Chromatography (TLC) of collected fractions | Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) |

| Application | Initial fractionation of crude extract | Final purification of enriched fractions |

| Pressure | Low to Medium | High |

Quantitative Analysis of this compound in Research Samples

Determining the precise concentration of this compound in research samples, such as sponge extracts or fractions from bioassays, requires a validated quantitative method. While a specific, standardized assay for this compound is not widely published, validated HPLC-based methods for other alkaloids serve as a blueprint for its quantification. researchgate.netnih.govresearchgate.netnih.gov Such a method would typically involve HPLC coupled with UV or mass spectrometry (MS) detection.

A quantitative HPLC-DAD method would be developed based on the following principles:

Calibration Curve: A series of standard solutions of purified this compound at known concentrations would be prepared and analyzed. A calibration curve is then constructed by plotting the peak area (from the DAD signal at the absorbance maximum, ~262 nm) against the concentration.

Linearity: The method's linearity would be established by demonstrating that the calibration curve has a high correlation coefficient (r² > 0.99) within a specific concentration range. researchgate.net

Accuracy and Precision: Accuracy would be assessed through recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. researchgate.net Precision is determined by the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, expressed as the relative standard deviation (RSD), which should typically be low. researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

For higher sensitivity and selectivity, particularly in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. mdpi.comresearchgate.net This technique quantifies the analyte by monitoring specific mass-to-charge (m/z) transitions from the parent ion to fragment ions, which is highly specific to the molecule's structure.

The table below outlines the key validation parameters for a hypothetical quantitative HPLC method for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation between concentration and instrument response. | > 0.99 |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 95-105% |

| Precision (% RSD) | Degree of scatter between a series of measurements. | < 5% |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio > 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio > 10 |

Advanced Spectroscopic Fingerprinting for Metabolite Profiling

Spectroscopic fingerprinting is a key component of metabolomics, aiming to obtain a characteristic profile of a complex mixture. For this compound, this involves using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to create a unique spectral signature that allows for its identification within a sponge's metabolome. nih.govuniversiteitleiden.nlnih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (HR-FAB-MS) or Electrospray Ionization (ESI), can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the MS/MS spectrum is also a unique identifier, providing a structural fingerprint of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals in the aromatic region (δ 7.0-9.0 ppm) are indicative of the 3-substituted pyridine (B92270) ring. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, etc.). nih.gov

Together, the combination of 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of the structure of this compound. This comprehensive set of spectroscopic data serves as its "fingerprint." In the context of metabolite profiling of a Niphates sponge extract, this fingerprint allows researchers to rapidly identify the presence of this compound in the complex mixture by comparing the spectra of the extract to the reference data of the pure compound. nih.govjapsonline.com This approach, often combined with multivariate data analysis, is essential for dereplication (quickly identifying known compounds) and understanding the chemical diversity of marine organisms. universiteitleiden.nljapsonline.com

The following table summarizes the key spectroscopic data that constitute the fingerprint of this compound.

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| HRMS | Exact Mass and Molecular Formula | Confirms the elemental composition (e.g., C₁₈H₃₀N₂) |

| MS/MS | Fragmentation Pattern | Provides a unique structural fingerprint based on bond cleavages. |

| ¹H NMR | Proton environment and connectivity | Identifies characteristic signals of the pyridine ring and the alkyl side chain. |

| ¹³C NMR | Number and type of carbon atoms | Confirms the carbon skeleton of the molecule. |

Future Research Directions and Translational Perspectives of Niphatesine C Excluding Clinical Human Trials

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

A significant frontier in the study of Niphatesine C is the complete elucidation of its biosynthetic origins. While a definitive biosynthetic gene cluster for this compound has yet to be identified, compelling hypotheses provide a roadmap for future research. The biosynthesis of related 3-alkylpyridinium salts in marine sponges is thought to involve key precursors such as malonaldehyde or acrolein researchgate.net. A more detailed proposed pathway suggests the involvement of norspermidine, which undergoes critical transformations including a "pyridinium formation" step, cyclization, elimination, and subsequent oxidation to form the characteristic pyridine (B92270) ring researchgate.net.

Furthermore, there is strong evidence to suggest that polyketide synthases (PKS) are key enzymes in the biosynthesis of marine alkaloids, including those related to this compound rsc.org. PKS complexes are responsible for assembling the long-chain carbogen (B8564812) backbone of the molecule through the iterative condensation of simpler carbonyl units rsc.org. Following the construction of this linear carbon chain, the molecule is further modified by processes such as oxidation, cyclization, and amination to yield the final natural product rsc.org. Future research will likely focus on identifying and characterizing the specific PKS and other tailoring enzymes responsible for constructing the unique alkyl side chain and pyridine core of this compound. The identification of the complete biosynthetic gene cluster would not only provide a deeper understanding of its natural production but could also open the door to biosynthetic engineering approaches for producing novel derivatives.

Rational Design and Synthesis of Next-Generation Bioactive Analogues

The rational design and synthesis of novel this compound analogues represent a vibrant area of research aimed at enhancing its therapeutic properties and exploring structure-activity relationships (SAR). A variety of synthetic strategies have been successfully employed to create both this compound and its derivatives. Prominent among these are palladium-catalyzed cross-coupling reactions, which provide a versatile route to key intermediates for the synthesis of this compound and related alkaloids like theonelladins C and D, and xestamine D. researchgate.netresearchgate.netresearchgate.net Another powerful tool is the Sonogashira cross-coupling reaction, which has been instrumental in the total synthesis of this compound and its analogue, northis compound. mdpi.comvdoc.pub

The development of next-generation analogues is guided by the principles of rational drug design, where modifications to the this compound scaffold are made to improve biological activity. This includes altering the length and functionality of the alkyl side chain, as well as modifying the pyridine core. For instance, synthetic analogues of 3-alkylpyridine alkaloids are being developed as a new scaffold to target leukemic cells researchgate.net. The synthesis of these analogues allows for a systematic investigation of how different structural features influence cytotoxicity and other biological effects. Future work in this area will likely involve the use of computational modeling to predict the binding of novel analogues to their molecular targets, followed by targeted synthesis and biological evaluation. The goal is to create derivatives with increased potency, selectivity, and improved pharmacokinetic profiles.

| Synthetic Method | Key Reagents/Catalysts | Resulting Compounds | Reference(s) |

| Palladium-catalyzed cross-coupling | 3-iodopyridine (B74083), dienes, amines, Pd(dba)₂ | This compound, Theonelladin D | researchgate.netepdf.pub |

| Sonogashira cross-coupling | 3-iodopyridine, terminal alkynes, Pd/Cu catalyst | This compound, Northis compound | mdpi.comvdoc.pub |

Deepening Understanding of Molecular Targets and Cellular Mechanisms

A crucial aspect of future research is to gain a more profound understanding of the molecular targets and cellular mechanisms through which this compound exerts its biological effects. Currently, this compound and its related 3-alkylpyridine alkaloids are known to exhibit significant cytotoxic activity against a range of human cancer cell lines, including leukemia, breast cancer, and ovarian cancer. researchgate.netresearchgate.netepdf.pubdoi.org For example, synthetic 3-alkylpyridine alkaloid analogues have been shown to induce apoptosis in leukemia cells through a p53-independent pathway researchgate.net.

For the broader class of 3-alkylpyridinium compounds, which share structural similarities with this compound, other mechanisms of action have been identified. These include the inhibition of enzymes such as acetylcholinesterase and histone deacetylase. mdpi.comwikipedia.org In the context of antimalarial activity, analogues of 3-alkylpyridine marine alkaloids are proposed to interfere with the formation of hemozoin by interacting with heme groups nih.gov. Future investigations should aim to pinpoint the specific molecular targets of this compound that are responsible for its cytotoxic effects. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to identify binding partners and downstream signaling pathways. A deeper mechanistic understanding will be vital for the rational development of this compound for potential therapeutic applications.

| Cell Line | Reported Activity | Compound/Analogue | Reference(s) |

| Leukemia cells | Cytotoxic, induces apoptosis | Synthetic 3-alkylpyridine alkaloids | researchgate.net |

| Human tumor cell lines (colon, cervix, leukemia) | Active | 3-Alkylpyridine alkaloids | researchgate.net |

| A549, MCF-7, HeLa | Moderate cytotoxicity | 3-dodecyl pyridine | researchgate.net |

| L1210, KB, P388, HeLa | Cytotoxic | This compound | doi.org |

Development as a Chemical Probe for Biological Systems

Given its defined chemical structure and potent biological activity, this compound holds promise for development as a chemical probe to investigate complex biological systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.govnih.gov The development of this compound into a chemical probe would require the synthesis of a corresponding inactive analogue to serve as a negative control, a critical component for validating any observed biological effects nih.gov.

The utility of this compound as a chemical probe would be multifaceted. It could be used to identify and validate its direct molecular targets, as discussed in the previous section. Furthermore, by applying a well-characterized this compound probe to various cellular models, researchers could uncover novel biological roles and pathways that are modulated by this compound. This could lead to new insights into disease mechanisms and potentially identify new therapeutic targets. The development of a suite of this compound-based probes with varying potencies and selectivities could provide a powerful toolkit for chemical biology research.

Pre-clinical Validation in Relevant Disease Models (non-human)

The promising in vitro cytotoxic data for this compound and its analogues necessitates further validation in relevant non-human, pre-clinical disease models. The reported cytotoxicity against a panel of cancer cell lines provides a strong rationale for evaluating its anti-tumor efficacy in vivo. researchgate.netresearchgate.netepdf.pubdoi.org Future studies should involve the administration of this compound to animal models of cancer, such as mouse xenograft models implanted with human tumor cells, to assess its ability to inhibit tumor growth and progression.

In addition to cancer, the broader class of 3-alkylpyridinium polymers has demonstrated a range of biological activities in vivo, including effects on the nervous system mdpi.com. This suggests that this compound could also be evaluated in non-human models of other diseases where its molecular targets may play a role. These pre-clinical studies are essential for determining the therapeutic potential of this compound and for gathering the necessary data to support any future translational efforts. The evaluation of its efficacy, pharmacokinetics, and biodistribution in these models will be critical for assessing its drug-like properties.

Q & A

Q. How can researchers address gaps in the literature on this compound’s pharmacokinetic properties?

- Methodological Answer : Design ADME studies using:

- In vitro models : Caco-2 cells for permeability, microsomal assays for metabolism.

- In vivo models : Rodent PK studies with LC-MS quantification.

- QSAR modeling : Predict bioavailability and toxicity endpoints.

Ensure ethical compliance (e.g., IACUC approval) and cite prior studies using FINER criteria to justify novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.